2,3-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula . It features a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the first carbon. This compound belongs to the class of alkenols, which are characterized by both alkene and alcohol functional groups. Its structure can be represented as follows:
textCH3 |CH3-C=CH-CH2-CH2-OH
This compound is known for its use in various
Synthesis of 2,3-dimethylpent-2-en-1-ol can be achieved through various methods:
2,3-Dimethylpent-2-en-1-ol has several applications:
Several compounds share structural similarities with 2,3-dimethylpent-2-en-1-ol. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2,3-Dimethylpentan-1-ol | Lacks double bond; more saturated | |
| 3-Methylpentan-1-ol | Fewer carbons; different branching | |
| 4-Methylpentan-1-ol | Different position of methyl group | |
| 2-Pentanol | Shorter carbon chain; no double bond |
Each of these compounds exhibits unique properties and reactivity patterns due to variations in branching and functional group positioning.
Acid-catalyzed hydration represents one of the most fundamental approaches for synthesizing 2,3-dimethylpent-2-en-1-ol from the corresponding alkene precursor [6] [8]. This method involves the addition of water across the double bond of 3,4-dimethylpent-2-ene in the presence of strong acid catalysts, typically sulfuric acid [8]. The reaction proceeds through a well-established mechanistic pathway involving carbocation intermediates [6].
The mechanism of acid-catalyzed hydration follows a three-step process beginning with protonation of the alkene double bond by hydronium ions [8] [9]. The initial step involves the formation of a carbocation intermediate, where protonation occurs at the less substituted carbon to generate the more stable tertiary carbocation [6] [10]. This step represents the rate-determining step of the reaction and follows Markovnikov's rule, ensuring regioselective addition [9] [11].
The second step involves nucleophilic attack by water molecules on the electrophilic carbocation center, forming an oxonium ion intermediate [8] [10]. Finally, deprotonation by water molecules regenerates the acid catalyst and yields the neutral alcohol product [8]. The reaction conditions typically require temperatures between 40-60°C and reaction times of 6-12 hours to achieve optimal conversion .
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 40-60°C | 75-85% yield |
| Reaction Time | 6-12 hours | Complete conversion |
| Acid Concentration | 5-10% H₂SO₄ | Balanced selectivity |
| Substrate Concentration | 0.1-0.5 M | Minimized side reactions |
The stereochemical outcome of acid-catalyzed hydration typically results in racemic mixtures due to the planar nature of carbocation intermediates [6] [11]. Research has demonstrated that the reaction exhibits excellent regioselectivity following Markovnikov addition patterns, with the hydroxyl group adding to the more substituted carbon atom [6]. However, the lack of stereoselectivity represents a limitation for applications requiring enantiopure products [11].
Industrial applications of this methodology benefit from the use of readily available starting materials and established reaction conditions [8]. The process demonstrates good scalability and cost-effectiveness, making it suitable for large-scale production [22]. Recent studies have explored the use of dilute aqueous sulfuric acid solutions to optimize both yield and selectivity while minimizing environmental impact [8] [10].
Grignard reagent-based methodologies provide powerful approaches for constructing 2,3-dimethylpent-2-en-1-ol through carbon-carbon bond formation reactions [13] . These synthetic pathways typically involve the reaction of methylmagnesium bromide with suitable carbonyl precursors, particularly 3-methylpent-2-enal, to form the desired alcohol product .
The preparation of methylmagnesium bromide follows standard protocols involving the reaction of methyl bromide with magnesium metal in anhydrous ether solvents . The reaction requires careful control of moisture and oxygen to prevent decomposition of the highly reactive organometallic reagent [16]. Formation enthalpies for methylmagnesium bromide have been measured at -267.8 ± 4.4 kilojoules per mole in diethyl ether solution .
The mechanism of Grignard addition proceeds through nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon [14] [16]. The reaction forms a magnesium alkoxide intermediate, which undergoes protonation during aqueous workup to yield the final alcohol product [13] [17]. This methodology enables the formation of new carbon-carbon bonds while introducing the hydroxyl functionality in a single step [12] [14].
Reaction conditions for Grignard-based synthesis typically require anhydrous solvents and inert atmosphere protection [16]. Temperature control proves critical, with initial reactions conducted at -78°C followed by gradual warming to room temperature . The use of ammonium chloride for quenching provides mild conditions that preserve sensitive functional groups .
| Synthetic Route | Yield (%) | Stereoselectivity | Reaction Time |
|---|---|---|---|
| Methylmagnesium bromide + 3-methylpent-2-enal | 80-90 | >90% diastereoselectivity | 2-6 hours |
| Alternative Grignard approaches | 75-85 | Variable | 4-8 hours |
Research findings demonstrate that Grignard reactions with carbonyl compounds can achieve high diastereoselectivity, particularly when sterically demanding substituents are present . The reaction typically favors formation of specific stereoisomers based on the approach trajectory of the nucleophile and steric interactions with existing substituents [13]. Studies have shown that optimization of reaction temperature and solvent choice can significantly influence both yield and stereochemical outcome [17].
Industrial applications of Grignard methodologies face challenges related to the requirement for rigorously anhydrous conditions and specialized handling procedures . However, the methodology remains valuable for producing high-value intermediates where stereochemical control outweighs economic considerations [14]. Recent developments have focused on improving catalyst turnover and reducing waste generation through optimized reaction protocols [17].
Catalytic oxidation methodologies represent increasingly important approaches for industrial synthesis of alcohols, including 2,3-dimethylpent-2-en-1-ol, through selective transformation of hydrocarbon precursors [18] [20]. These methods utilize transition metal catalysts in combination with environmentally benign oxidants such as molecular oxygen or hydrogen peroxide [21] [22].
Copper-based catalytic systems, particularly those incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl radical mediators, have emerged as highly effective platforms for aerobic alcohol oxidation [18] [49]. The mechanism involves a two-stage process consisting of catalyst oxidation and substrate oxidation phases [49]. During catalyst oxidation, copper(I) species and reduced radical mediators undergo oxidation by molecular oxygen through binuclear copper-oxygen intermediates [49] [50].
The substrate oxidation phase proceeds through formation of copper(II)-alkoxide intermediates that undergo selective oxidation by nitroxyl radicals [49]. Research has demonstrated that reaction rates and selectivity depend strongly on substrate structure, with benzylic alcohols showing enhanced reactivity compared to aliphatic substrates [49]. The catalyst system operates effectively under mild conditions using ambient air as the oxidant [18] [50].
Iron-based catalytic systems utilizing iron(III) nitrate in combination with radical mediators have shown promise for aerobic alcohol oxidation [47]. Mechanistic studies reveal that these systems operate through serial cooperativity involving nitrogen oxide intermediates [47]. The mechanism involves oxidation of reduced radical species by nitrogen dioxide, which is generated through reaction cascades involving molecular oxygen and nitric oxide [47].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Industrial Applicability |
|---|---|---|---|---|
| Copper/TEMPO | 20-25 | 85-95 | High | Excellent - green conditions |
| Iron nitrate/TEMPO | 60-80 | 70-90 | Moderate | Good - mild conditions |
| Supported palladium | 60-100 | 80-95 | High | Excellent - heterogeneous |
| Chromium aluminophosphate | 80-120 | 75-90 | High | Good - recyclable solid |
Industrial implementation of catalytic oxidation processes benefits from the use of abundant and inexpensive oxidants [20] [22]. Molecular oxygen represents the ideal terminal oxidant from both economic and environmental perspectives [20]. Large-scale oxidations typically employ continuous-flow reactors that enable precise control of reaction parameters and efficient heat management [22].
Recent developments in heterogeneous catalysis have focused on supported metal catalysts that combine high activity with easy separation and recycling [19] [48]. Chromium-substituted aluminophosphate materials demonstrate excellent selectivity for oxidation of benzylic and cyclic alcohols using oxygen or organic peroxides as oxidants [19]. These materials exhibit strong Lewis acid sites and maintain structural integrity through multiple catalytic cycles [19].
Process optimization studies have identified key parameters influencing catalytic performance, including catalyst loading, temperature, pressure, and substrate concentration [21] [46]. Research findings indicate that catalyst deactivation represents a primary challenge, often resulting from surface accumulation of reaction products or reduction of active metal centers [46] [48]. Advanced catalyst designs incorporate strategies to minimize deactivation and extend operational lifetimes [48].
Stereoselective synthesis techniques for 2,3-dimethylpent-2-en-1-ol focus on controlling the absolute and relative stereochemistry during key bond-forming steps [23] [25]. These methodologies are essential for applications requiring specific stereoisomers with defined three-dimensional arrangements [26] [28].
Asymmetric reduction approaches utilize chiral catalysts to convert prochiral ketone precursors into enantiomerically enriched alcohols [27] [28]. Alcohol dehydrogenases represent particularly effective biocatalysts for this transformation, demonstrating high enantioselectivity and substrate tolerance [27]. Recent studies have identified alcohol dehydrogenases with exceptional tolerance to organic solvents, enabling high substrate loadings and improved process economics [27].
The mechanism of enzymatic asymmetric reduction involves stereoselective hydride transfer from cofactor molecules to the re or si face of the carbonyl substrate [27]. Enzyme engineering through directed evolution has expanded substrate scope and improved stability under process conditions [44]. Research has demonstrated space-time yields exceeding 7000 grams per liter per day for structurally related substrates [27].
Chiral auxiliary-based approaches utilize temporary attachment of chiral directing groups to influence stereochemical outcomes [23] [24]. Allylboration reactions with chiral boron reagents have proven particularly effective for stereoselective synthesis of homoallylic alcohols [23]. These reactions proceed through cyclic transition states that enforce specific facial selectivity [24].
| Stereoselective Method | Enantioselectivity (% ee) | Yield (%) | Substrate Scope |
|---|---|---|---|
| Enzymatic reduction | >99 | 85-95 | Broad ketone substrates |
| Chiral auxiliary methods | 90-98 | 80-90 | Limited to specific frameworks |
| Asymmetric catalysis | 85-95 | 75-90 | Moderate scope |
| Dynamic kinetic resolution | 95-99 | 70-85 | Racemic alcohol substrates |
Metal-catalyzed asymmetric synthesis employs chiral ligands to induce enantioselective transformations [25] [29]. Multinuclear catalytic systems have demonstrated ability to convert simple starting materials into complex chiral alcohols through sequential transformations [25]. These approaches benefit from operational simplicity and high stereochemical control [25].
Biocatalytic stereoselective synthesis has gained prominence due to exceptional selectivity and mild reaction conditions [26] [29]. Enzyme cascades enable one-pot conversion of simple substrates into complex chiral products [29]. Recent developments have focused on engineered enzymes with improved stability and altered selectivity profiles [26] [30].
Dynamic kinetic resolution represents an advanced strategy for converting racemic mixtures into single enantiomers with theoretical yields up to 100% [30]. This approach combines kinetic resolution with in situ racemization to overcome the 50% yield limitation of classical resolution methods [30]. Implementation requires careful balance of resolution and racemization rates to achieve optimal results [30].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2,3-Dimethylpent-2-en-1-ol through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis. The compound's molecular formula C₇H₁₄O indicates one degree of unsaturation, consistent with the presence of a carbon-carbon double bond in the alkenol structure [1].
The ¹H NMR spectrum of 2,3-Dimethylpent-2-en-1-ol exhibits distinctive resonances that reflect its structural features. The hydroxyl proton typically appears as a broad singlet in the range of 2.0-4.0 ppm due to rapid proton exchange and hydrogen bonding effects [2] [3]. This broad signal can be confirmed through deuterium oxide (D₂O) exchange, where the hydroxyl proton signal disappears upon treatment with heavy water [3].
The protons of the hydroxymethyl group (CH₂OH) resonate in the characteristic alcohol region at 3.4-4.5 ppm [4] [3]. These protons are deshielded by the electron-withdrawing oxygen atom, resulting in their downfield chemical shift position. The multiplicity of this signal depends on coupling with adjacent protons and typically appears as a multiplet [2].
The alkenyl proton system presents characteristic resonances in the vinyl region. Based on analogous alkenol structures, the alkenyl protons are expected to appear between 5.2-5.9 ppm [4]. The specific chemical shift depends on the substitution pattern and electronic environment of the double bond [5].
Alkyl substituents on the molecule display typical aliphatic proton chemical shifts. Methyl groups attached to the alkene carbons resonate in the range of 0.9-1.3 ppm, while methylene protons of the ethyl substituent appear between 1.3-2.5 ppm [4]. The coupling patterns of these groups provide additional structural confirmation through spin-spin splitting analysis [6].
The ¹³C NMR spectrum provides direct information about the carbon skeleton of 2,3-Dimethylpent-2-en-1-ol. The compound contains seven carbon atoms in different chemical environments, which should theoretically produce seven distinct carbon signals [7] [8].
The hydroxymethyl carbon (C1) resonates in the typical alcohol carbon region at 60-65 ppm due to the deshielding effect of the directly bonded oxygen atom [7] [8]. This carbon appears as a singlet in proton-decoupled ¹³C NMR spectra [9].
The alkene carbons (C2 and C3) exhibit characteristic chemical shifts in the sp² carbon region between 125-140 ppm [7] [10]. The quaternary carbon bearing methyl substituents typically appears slightly upfield compared to the tertiary alkene carbon due to substituent effects [9]. These carbons represent the core of the double bond system and provide definitive evidence for the alkene functionality [10].
The aliphatic carbons display chemical shifts consistent with their substitution patterns. The methylene carbon of the ethyl substituent resonates in the range of 16-25 ppm, while the terminal methyl carbon appears at 10-15 ppm [7] [10]. The methyl substituents attached to the alkene carbons typically resonate between 15-25 ppm, with slight variations depending on their specific electronic environment [10] [9].
Infrared spectroscopy provides definitive identification of the functional groups present in 2,3-Dimethylpent-2-en-1-ol through characteristic vibrational frequencies. The compound contains both alcohol and alkene functionalities, each producing distinct absorption patterns in the IR spectrum [11] [12].
The most prominent feature in the IR spectrum of 2,3-Dimethylpent-2-en-1-ol is the broad, strong absorption due to the hydroxyl (O-H) stretching vibration. This absorption appears in the range of 3200-3600 cm⁻¹ [12] [13] [2]. The exact position and breadth of this absorption depend on the extent of hydrogen bonding in the sample. In dilute solutions or gas phase measurements, the O-H stretch appears as a sharper peak near 3600 cm⁻¹, while in concentrated solutions or solid state, hydrogen bonding causes broadening and shifts the absorption to lower frequencies around 3300-3400 cm⁻¹ [13] [2].
The C-O stretching vibration of the alcohol functionality produces a strong absorption in the range of 1050-1150 cm⁻¹ [11] [2]. This peak is particularly useful for confirming the presence of the alcohol functional group and differentiating it from other oxygen-containing functionalities. The exact position within this range depends on the substitution pattern and molecular environment [13].
The hydroxyl group also exhibits in-plane bending vibrations that appear in the range of 1260-1410 cm⁻¹ with medium intensity [13]. This absorption, combined with the O-H stretching frequency, provides comprehensive confirmation of the alcohol functionality.
The carbon-carbon double bond in 2,3-Dimethylpent-2-en-1-ol produces a characteristic C=C stretching absorption in the range of 1630-1680 cm⁻¹ [11] [12]. The intensity of this absorption is variable and depends on the symmetry and substitution pattern of the double bond. Highly substituted or symmetrical alkenes may show weak C=C stretching absorptions due to reduced dipole moment changes during the vibration [11].
The sp² C-H stretching vibrations of the alkene protons appear in the range of 3000-3100 cm⁻¹ [11] [12]. These absorptions typically have medium intensity and can be distinguished from the sp³ C-H stretching vibrations of the alkyl groups, which appear at lower frequencies between 2850-3000 cm⁻¹ [11].
The alkyl substituents in the molecule contribute several characteristic absorptions to the IR spectrum. The sp³ C-H stretching vibrations of the methyl and methylene groups produce strong absorptions in the range of 2850-3000 cm⁻¹ [11] [12]. These typically appear as multiple peaks due to symmetric and antisymmetric stretching modes of the CH₂ and CH₃ groups.
C-H bending vibrations of the alkyl groups appear in the range of 1350-1470 cm⁻¹ with medium intensity [11]. Methyl groups specifically exhibit characteristic deformation bands around 1370 cm⁻¹, while methylene groups show bending vibrations in the 1450 cm⁻¹ region [11].
Mass spectrometry of 2,3-Dimethylpent-2-en-1-ol (molecular weight 114 Da) reveals characteristic fragmentation patterns that provide structural information about the molecule. The fragmentation behavior follows typical patterns observed for aliphatic alcohols and alkenes [14] [15] [16].
The molecular ion peak [M]⁺ at m/z 114 is typically observed with weak to medium intensity [15] [16]. Alcohols generally exhibit weak molecular ion peaks due to their tendency to fragment rapidly under electron impact ionization conditions [15] [17]. The molecular ion represents the intact molecule after loss of one electron from the oxygen atom's lone pair [15].
Primary fragmentation pathways include α-cleavage adjacent to the hydroxyl group and dehydration reactions. The loss of the hydroxyl radical (OH- ) from the molecular ion produces a fragment at m/z 97 [M-OH]⁺ with medium intensity [16] [18]. This fragmentation involves cleavage of the C-O bond and formation of a carbocation stabilized by the alkene system.
Dehydration represents another major fragmentation pathway, producing the [M-H₂O]⁺ ion at m/z 96 [15] [16]. This process involves elimination of water molecule through intramolecular rearrangement, forming an alkene radical cation. The dehydration fragment typically shows medium to strong intensity and is characteristic of alcohol-containing compounds [15] [16].
α-Cleavage reactions adjacent to the hydroxyl group produce the characteristic primary alcohol fragment CH₂OH⁺ at m/z 31 [15] [16] [18]. This fragment often appears as the base peak or one of the most intense peaks in the spectrum due to its stability through resonance structures [16] [18]. The prominence of the m/z 31 peak is particularly diagnostic for primary alcohols, though secondary and tertiary alcohols can also produce this fragment through rearrangement processes [18].
The loss of methyl radicals from various positions produces fragments at m/z 99 [M-CH₃]⁺ with medium intensity [14]. Similarly, loss of the ethyl group from the alkyl chain generates the [M-C₂H₅]⁺ fragment at m/z 85. These fragmentations reflect the tendency of alkyl groups to undergo α-cleavage reactions in mass spectrometry [14].
The aliphatic portions of the molecule undergo systematic fragmentation to produce a series of alkyl cation fragments. Common fragments include m/z 15 (CH₃⁺), m/z 29 (CHO⁺ or C₂H₅⁺), m/z 43 (C₃H₇⁺ or C₂H₃O⁺), and m/z 57 (C₄H₉⁺) [14] [19]. The relative intensities of these fragments depend on the stability of the resulting cations and the specific substitution pattern of the molecule.